molecular formula C16H11ClF3NO3 B8137870 5-(4-Chloro-3-(trifluoromethyl)benzamido)-2-methylbenzoic acid

5-(4-Chloro-3-(trifluoromethyl)benzamido)-2-methylbenzoic acid

Cat. No.: B8137870
M. Wt: 357.71 g/mol
InChI Key: HBXBXOFXYNEFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-(trifluoromethyl)benzamido)-2-methylbenzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-(trifluoromethyl)benzamido)-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-methylbenzoic acid with 4-chloro-3-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-(trifluoromethyl)benzamido)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-(4-Chloro-3-(trifluoromethyl)benzamido)-2-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-(trifluoromethyl)benzamido)-2-methylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its use in cancer therapy.

    4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Investigated for its analgesic properties.

Uniqueness

5-(4-Chloro-3-(trifluoromethyl)benzamido)-2-methylbenzoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-[[4-chloro-3-(trifluoromethyl)benzoyl]amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO3/c1-8-2-4-10(7-11(8)15(23)24)21-14(22)9-3-5-13(17)12(6-9)16(18,19)20/h2-7H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXBXOFXYNEFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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